

In-Depth Technical Guide: VU714 Oxalate (CAS No. 474625-52-0)

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Compound of Interest				
Compound Name:	VU714 oxalate			
Cat. No.:	B1684063	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU714 oxalate is a potent small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1] With a CAS number of 474625-52-0, this compound serves as a critical tool for investigating the physiological and pathological roles of Kir7.1.[2] The Kir7.1 channel, encoded by the KCNJ13 gene, is expressed in various tissues, including the retinal pigment epithelium, choroid plexus, kidney, and specific neurons in the hypothalamus.[3][4] Its activity is crucial for maintaining cellular membrane potential, regulating ion homeostasis, and participating in cell signaling pathways.[4][5] Notably, Kir7.1 is implicated in melanocortin signaling, electrolyte balance in the eye, and uterine muscle contractility.[2] Dysregulation of Kir7.1 function has been associated with conditions such as snowflake vitreoretinal degeneration and Leber congenital amaurosis.[4] This guide provides a comprehensive overview of the technical data and experimental methodologies related to **VU714 oxalate**.

Chemical and Physical Properties

VU714 oxalate is the oxalate salt of the active parent compound, 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The addition of oxalic acid improves the compound's solubility and stability for experimental use.



Property	Value	Reference
CAS Number	474625-52-0	[2]
Molecular Formula	C24H25CIN2O5	[2]
Molecular Weight	456.92 g/mol	[2]
IUPAC Name	7-((4-benzylpiperidin-1- yl)methyl)-5-chloroquinolin-8-ol oxalate	[2]
Appearance	Solid	[1]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[6]

Biological Activity and Quantitative Data

VU714 oxalate is a selective inhibitor of the Kir7.1 channel. Its inhibitory activity has been quantified using thallium flux assays, a common method for measuring the activity of potassium channels. The following table summarizes the available quantitative data for **VU714 oxalate** against various Kir channels.

Target	Assay Type	IC50 (μM)	Reference
Kir7.1	Thallium Flux Assay	5.6	[1]
Kir4.1	Thallium Flux Assay	13	[1]
Kir1.1	Thallium Flux Assay	16	[1]
Kir6.2/SUR1	Thallium Flux Assay	30	[1]
Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2	Thallium Flux Assay	> 30	[1]

Signaling Pathways

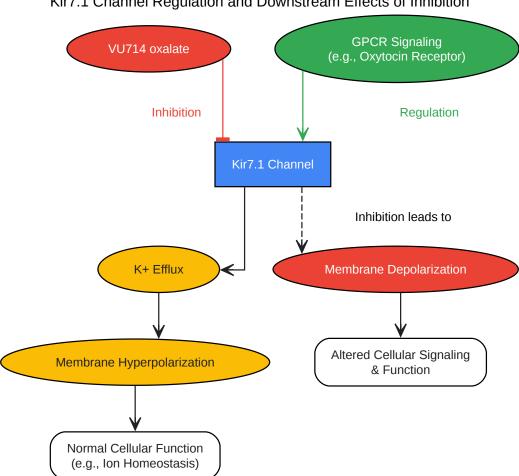


The primary mechanism of action of **VU714 oxalate** is the inhibition of the Kir7.1 potassium channel. This channel plays a significant role in cellular excitability and ion transport. One of the key signaling pathways involving Kir7.1 is the melanocortin pathway in the hypothalamus, which is crucial for energy homeostasis.

Kir7.1 Regulation and Downstream Effects

The activity of the Kir7.1 channel is regulated by various factors, including intracellular pH and interaction with G-protein coupled receptors (GPCRs) like the oxytocin receptor. Inhibition of Kir7.1 by **VU714 oxalate** leads to a depolarization of the cell membrane, which can have significant downstream effects on cellular function.





Kir7.1 Channel Regulation and Downstream Effects of Inhibition

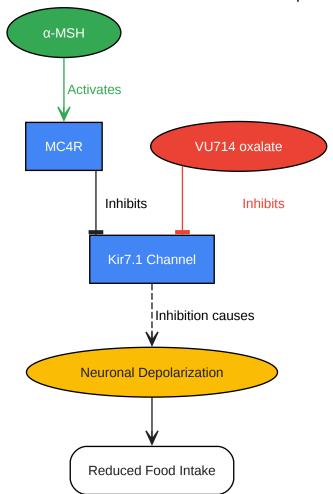
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Caption: Regulation of Kir7.1 and the effect of **VU714 oxalate** inhibition.

Involvement in the Melanocortin Pathway

In the hypothalamus, Kir7.1 is physically and functionally coupled to the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure. The activity of MC4R can modulate Kir7.1, and inhibition of Kir7.1 can mimic the effects of MC4R activation, leading to reduced food intake.





VU714 Oxalate's Role in the Melanocortin-4 Receptor Pathway

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Caption: **VU714 oxalate**'s interaction with the MC4R-Kir7.1 signaling complex.

Experimental Protocols Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5chloroquinolin-8-ol oxalate

A detailed, step-by-step synthesis protocol for **VU714 oxalate** is not publicly available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a

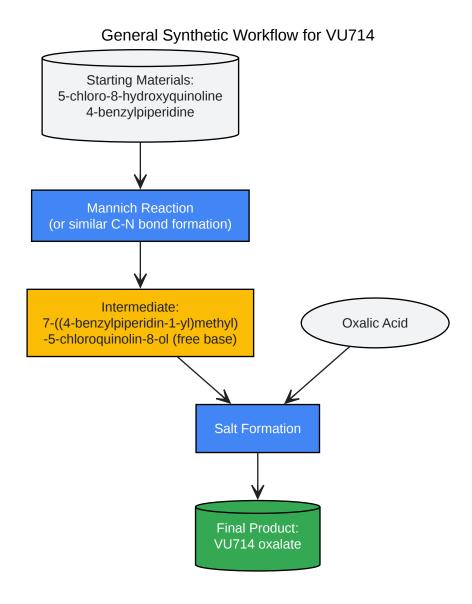






plausible synthetic route would involve the following key steps. The final conversion to the oxalate salt is a standard procedure.







1. Plate Kir7.1-expressing cells in a microplate 2. Load cells with a thallium-sensitive fluorescent dye 3. Incubate cells with varying concentrations of VU714 oxalate 4. Add thallium-containing stimulus buffer 5. Measure fluorescence intensity over time

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6. Calculate IC50 value

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